2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperazine ring and a chlorobenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the chlorobenzoyl group via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives .
Scientific Research Applications
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Related Compound G: Contains a similar piperazine ring and chlorobenzoyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and is used as an acetylcholinesterase inhibitor.
(2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: Contains a piperazine ring and chlorophenyl group .
Uniqueness
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its specific combination of a quinazoline core with a piperazine ring and a chlorobenzoyl group.
Properties
Molecular Formula |
C25H21ClN4O |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21ClN4O/c26-20-12-10-19(11-13-20)24(31)29-14-16-30(17-15-29)25-27-22-9-5-4-8-21(22)23(28-25)18-6-2-1-3-7-18/h1-13H,14-17H2 |
InChI Key |
JGFIRQIMPWWHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.